molecular formula C12H17NO2 B6285613 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 784078-63-3

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6285613
CAS No.: 784078-63-3
M. Wt: 207.27 g/mol
InChI Key: KEYPMNRVHLLDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS Number: 784078-63-3) is an indanone-based amine compound supplied for research and development purposes. This molecule features a 2,3-dihydro-1H-inden-1-amine core structure substituted with 5,6-dimethoxy and N-methyl functional groups, yielding a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . The 1-indanone scaffold is a framework of significant interest in medicinal chemistry . It is a key structural moiety found in established therapeutics such as donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease . As such, this compound and its analogs are valuable for neuroscientific research, particularly in the design and synthesis of novel molecules for studying the cholinergic system . Researchers are exploring these derivatives as potential dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, an approach that may lead to new therapeutic strategies for cognitive dysfunction . The structural features of this amine make it a versatile building block for creating hybrid molecules, such as those incorporating piperazinium salts, to enhance biological activity and investigate structure-activity relationships . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

784078-63-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H17NO2/c1-13-10-5-4-8-6-11(14-2)12(15-3)7-9(8)10/h6-7,10,13H,4-5H2,1-3H3

InChI Key

KEYPMNRVHLLDQF-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=CC(=C(C=C12)OC)OC

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of 5,6-Dimethoxy-2-Methyl-2,3-Dihydro-1H-Inden-1-One

The ketone precursor, 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 4191-17-7), serves as the primary intermediate for reductive amination. In this method, the ketone reacts with methylamine in the presence of a reducing agent to form the target amine.

Procedure :

  • Schiff Base Formation : The ketone is condensed with methylamine in a polar aprotic solvent (e.g., tetrahydrofuran) at 25–60°C for 4–12 hours, often catalyzed by molecular sieves or titanium tetrachloride to dehydrate the intermediate imine.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is added to reduce the imine to the secondary amine. The reaction proceeds at room temperature for 6–24 hours, yielding 60–75% of the product after purification via column chromatography.

Advantages :

  • One-pot reaction minimizes intermediate isolation.

  • High functional group tolerance avoids side reactions at methoxy groups.

Limitations :

  • Requires strict pH control (optimally pH 4–6) to prevent over-reduction.

  • Cyanoborohydride reagents are moisture-sensitive, necessitating anhydrous conditions.

Catalytic Hydrogenation of Imine Intermediates

This method employs hydrogen gas and a metal catalyst to reduce the imine formed from the ketone and methylamine.

Procedure :

  • Imine Synthesis : The ketone and methylamine are refluxed in ethanol with a catalytic amount of acetic acid for 8–16 hours.

  • Hydrogenation : The imine intermediate is subjected to hydrogen gas (1–3 atm) in the presence of palladium on carbon (Pd/C) or Raney nickel at 25–50°C. Reaction completion typically requires 12–24 hours, affording yields of 65–80% after solvent removal and recrystallization.

Key Data :

ParameterValue
Catalyst Loading5–10 wt% Pd/C
SolventEthanol or Methanol
Yield72% (optimized)

Advantages :

  • Scalable for industrial production.

  • Avoids stoichiometric reducing agents.

Limitations :

  • Requires specialized equipment for hydrogen handling.

  • Catalyst poisoning by amine products may necessitate higher catalyst loadings.

Leuckart Reaction for Direct N-Methylation

The Leuckart reaction enables direct amination of the ketone using methylamine and formic acid as a reducing agent.

Procedure :

  • Reaction Setup : The ketone, methylamine hydrochloride, and excess formic acid are heated under reflux at 100–120°C for 18–36 hours.

  • Workup : The mixture is neutralized with sodium hydroxide, extracted with dichloromethane, and purified via distillation or crystallization. Reported yields range from 50–65%.

Mechanistic Insight :
Formic acid acts as both a solvent and reducing agent, facilitating the transfer of a hydride to the iminium ion intermediate.

Advantages :

  • Eliminates the need for external reducing agents.

  • Compatible with electron-rich aromatic systems.

Limitations :

  • Prolonged heating risks decomposition of methoxy groups.

  • Low atom economy due to excess reagent use.

Nucleophilic Substitution via Tosylate Intermediate

This two-step approach converts the ketone to a tosylate, followed by displacement with methylamine.

Procedure :

  • Tosylation : The ketone is treated with p-toluenesulfonyl chloride (TsCl) in pyridine at 0–5°C for 2–4 hours, yielding the tosylate ester.

  • Amination : The tosylate reacts with methylamine in dimethylformamide (DMF) at 80–100°C for 6–12 hours. Purification by recrystallization from ethanol provides the amine in 55–70% overall yield.

Key Data :

StepConditionsYield
TosylationTsCl, Pyridine, 0°C, 3 hrs85%
AminationMethylamine, DMF, 90°C, 8 hrs65%

Advantages :

  • High regioselectivity ensured by the tosylate leaving group.

  • Amenable to large-scale synthesis.

Limitations :

  • Tosylation requires anhydrous conditions and low temperatures.

  • DMF poses challenges in solvent recovery.

Enzymatic Transamination Using ω-Transaminases

A novel biocatalytic route employs ω-transaminases to transfer an amine group from a donor (e.g., alanine) to the ketone.

Procedure :

  • Enzyme Screening : ω-Transaminases from Arthrobacter sp. or Chromobacterium violaceum are selected for activity toward bulky substrates.

  • Reaction Conditions : The ketone (50 mM), alanine (100 mM), and pyridoxal phosphate (cofactor) are incubated with the enzyme (5 mg/mL) in phosphate buffer (pH 7.5) at 30°C for 24–48 hours. Yields of 40–55% are achieved after extraction and ion-exchange chromatography.

Advantages :

  • Environmentally benign, water-based system.

  • High enantioselectivity for chiral amine products.

Limitations :

  • Enzyme cost and stability limit industrial application.

  • Substrate inhibition observed at ketone concentrations >100 mM.

Comparative Analysis of Synthetic Routes

The table below evaluates the five methods based on critical parameters:

MethodYield (%)CostScalabilityGreen Chemistry Score
Reductive Amination75ModerateHighModerate
Catalytic Hydrogenation80HighHighHigh
Leuckart Reaction65LowModerateLow
Tosylation-Amination70ModerateHighLow
Enzymatic Transamination55HighLowHigh

Key Findings :

  • Catalytic hydrogenation offers the best balance of yield and scalability but requires significant infrastructure.

  • Enzymatic methods align with green chemistry principles but remain cost-prohibitive for large-scale production.

  • Reductive amination is the most versatile for laboratory-scale synthesis due to its simplicity .

Chemical Reactions Analysis

5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.

Case Study: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the compound's affinity for serotonin receptors. Results indicated that it exhibits selective binding to the 5-HT_2A receptor, suggesting a potential role as an antipsychotic agent .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can yield derivatives with enhanced biological activity.

Synthesis Example:
Researchers have utilized 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine as a building block to create analogs aimed at improving pharmacokinetic properties and reducing side effects associated with existing medications .

Agrochemical Development

The compound's chemical stability and reactivity make it suitable for developing agrochemicals. Its incorporation into formulations can enhance the efficacy of pesticides and herbicides.

Application Case:
In agricultural research, derivatives of this compound have been tested for their effectiveness against specific pests and diseases, showing promising results in field trials .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. For example, indanone derivatives are known to inhibit acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment. The compound may also interact with other molecular targets, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Structural Features

The target compound’s indane backbone is modified with 5,6-dimethoxy substituents and an N-methyl amine group. These features influence its electronic properties, lipophilicity, and receptor interactions. Below is a comparison with structurally related compounds:

Compound Name Substituents Core Structure Key Pharmacological Role
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine 5,6-OCH₃, N-CH₃ Indane Monoamine reuptake inhibition (putative)
Indatraline 3,4-Cl-C₆H₃, N-CH₃ Indane Non-selective monoamine transporter inhibitor
MDAI 5,6-methylenedioxy, NH₂ Indane Serotonin/dopamine modulation
(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine 5,6-F, NH₂ Indane MAO inhibition (structural analog)
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine 5,6-C₂H₅, NH₂ Indane Intermediate for CNS drug synthesis

Structural Insights :

  • Methoxy vs. Halogen Substitutions : Methoxy groups (electron-donating) enhance π-π interactions with aromatic residues in transporters, whereas chloro (indatraline) or fluoro substituents () increase electronegativity and metabolic stability.
  • N-Methylation : The N-methyl group in the target compound and indatraline reduces first-pass metabolism compared to primary amines (e.g., MDAI) .

Pharmacological Profiles

Monoamine Transporter Affinity
  • Indatraline: Potently inhibits dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters (Ki < 10 nM), with a longer duration than cocaine due to slower dissociation .
  • MDAI : Selective for SERT over DAT (Ki ~ 200 nM vs. >1 µM), producing entactogen-like effects .
Metabolic Stability
  • Indatraline : Metabolized via aromatic hydroxylation and glucuronidation; chlorine substituents yield distinctive isotopic patterns in metabolites .
  • Methoxy Derivatives: Expected to undergo O-demethylation (cytochrome P450-mediated) to catechol intermediates, followed by methylation or glucuronidation.

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine 221.29 2.1 1 3
Indatraline 324.22 4.5 1 2
MDAI 177.20 1.8 2 3

Table 2. Metabolic Pathways

Compound Primary Metabolic Pathways Key Metabolites
Target Compound O-Demethylation, Glucuronidation Catechol intermediates, Glucuronides
Indatraline Aromatic hydroxylation, Glucuronidation Hydroxylated indanes, Glucuronides
(S)-5,6-Difluoro Analog Deamination, Oxidative defluorination Fluorinated alcohols, Ketones

Biological Activity

5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of indanone derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
CAS Number 784078-63-3
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
Purity 95%

The biological activity of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound enhances cholinergic transmission, which is crucial for cognitive functions and memory retention. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

Research indicates that derivatives of indanone compounds exhibit neuroprotective properties. The inhibition of AChE by 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can lead to increased levels of acetylcholine, potentially improving cognitive function in models of Alzheimer's disease .

Anticancer Activity

In addition to its neuroprotective effects, this compound has been investigated for its anticancer properties. Studies have shown that indanone derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . This suggests a dual role for the compound in both neurological and oncological contexts.

Study on Acetylcholinesterase Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine exhibited potent AChE inhibition with an IC50 value significantly lower than many known inhibitors. This study emphasized the compound's potential as a therapeutic agent in Alzheimer's treatment .

Anticancer Mechanisms

Another research article highlighted the compound's ability to induce apoptosis in human cancer cell lines. The study utilized various assays to measure cell viability and apoptosis markers, revealing that the compound effectively reduced cell proliferation and induced cell death in a dose-dependent manner.

Comparative Analysis

To better understand the unique properties of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine, it is useful to compare it with similar compounds:

CompoundMechanism of ActionTherapeutic Use
Donepezil AChE inhibitorAlzheimer's treatment
5,6-Dimethoxy-indanone Antioxidant and anti-inflammatoryVarious therapeutic applications
N-methyl piperazine derivatives Modulates neurotransmitter systemsPsychotropic effects

This comparison illustrates how structural variations influence biological activity and therapeutic applications.

Q & A

Q. What are the established synthetic routes for 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine, and what key reaction parameters influence yield?

The synthesis typically involves sequential functionalization of the indane core. Key steps include:

  • Methoxylation : Selective introduction of methoxy groups at positions 5 and 6 using methanol and catalytic acid/base systems under controlled temperatures (80–120°C) to avoid over-substitution .
  • N-Methylation : Reaction of the primary amine with methylating agents (e.g., methyl iodide or formaldehyde) in the presence of a reducing agent like sodium cyanoborohydride .
  • Cyclization : Acid-catalyzed cyclization to form the dihydroindenamine backbone, optimized at 60–80°C to prevent ring-opening side reactions .
    Critical parameters include solvent choice (polar aprotic solvents enhance regioselectivity), reaction time (over-methylation occurs with prolonged exposure), and purification via recrystallization or chromatography .

Q. How is the structural integrity of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine confirmed in synthetic batches?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify methoxy group positions (δ 3.7–3.9 ppm for OCH3_3) and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C12_{12}H17_{17}NO2_2, theoretical 207.27 g/mol) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for chiral variants .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Receptor Binding Assays : Screen for affinity at monoamine transporters (e.g., dopamine, serotonin) using radioligand displacement in transfected cell lines .
  • Enzyme Inhibition Studies : Test against cytochrome P450 isoforms to assess metabolic stability .
  • Cytotoxicity Profiling : Use MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity at µM–mM concentrations .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during methoxylation or substitution reactions?

Regioselectivity is controlled via:

  • Directing Groups : Temporary protection of the amine (-NHBoc) to orient electrophilic substitution at C5/C6 .
  • Catalytic Systems : Lewis acids (e.g., AlCl3_3) direct methoxylation to electron-rich positions, while bulky bases (e.g., LDA) favor sterically accessible sites .
  • Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals, guiding experimental design .

Q. What strategies resolve enantiomers of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine for chiral studies?

  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases for baseline separation .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How do structural modifications (e.g., fluoro or ethyl substituents) impact pharmacological activity compared to the parent compound?

  • Fluoro Substituents : Enhance metabolic stability and blood-brain barrier penetration but may reduce dopamine receptor affinity (steric hindrance) .

  • Ethyl Groups : Increase lipophilicity (logP +0.5–1.0), improving membrane permeability but risking hERG channel inhibition .

  • Comparative Data :

    SubstituentDopamine D2 IC50_{50} (nM)Metabolic Half-life (HLM, min)
    5,6-OCH3_3120 ± 1545 ± 5
    5,6-F280 ± 3090 ± 10
    5,6-C2_2H5_585 ± 1030 ± 4
    Data derived from in vitro studies .

Q. What contradictory findings exist regarding the compound’s neuroprotective effects, and how can they be reconciled?

  • Contradiction : Some studies report neuroprotection via NMDA receptor antagonism, while others note pro-apoptotic effects at high doses .
  • Resolution : Dose-dependent effects (neuroprotection at 10–100 nM, toxicity >1 µM) and assay conditions (e.g., oxygen-glucose deprivation vs. direct glutamate exposure) account for disparities .
  • Methodological Adjustments : Standardize cell lines (e.g., SH-SY5Y neurons) and include ROS scavengers in assays to isolate mechanisms .

Q. Which computational tools predict the compound’s ADMET properties, and what are their limitations?

  • Software : SwissADME, pkCSM, and Schrödinger’s QikProp estimate bioavailability, CNS penetration, and toxicity .
  • Limitations :
    • Underpredicts P-glycoprotein efflux for rigid polycyclic amines.
    • Fails to account for enantiomer-specific metabolism without manual chiral parameterization .
  • Validation : Cross-check with in vitro Caco-2 permeability and microsomal stability assays .

Q. How does the compound’s conformation (boat vs. chair) influence receptor binding dynamics?

  • Boat Conformation : Stabilized by intramolecular H-bonding (NH→OCH3_3), enhances fit into the dopamine D2 receptor’s hydrophobic pocket .
  • Chair Conformation : Predominates in solution but shows 30% lower binding affinity due to steric clash with receptor residues .
  • Analysis : Use variable-temperature NMR and molecular dynamics simulations (≥100 ns trajectories) to correlate conformation with activity .

Q. What are the best practices for scaling up synthesis while maintaining optical purity?

  • Continuous Flow Reactors : Ensure consistent temperature/residence time for chiral intermediates, reducing racemization .
  • In-line Analytics : PAT tools (e.g., FTIR, HPLC) monitor reaction progress and enantiomeric excess in real time .
  • Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to enhance diastereomer separation efficiency ≥95% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.